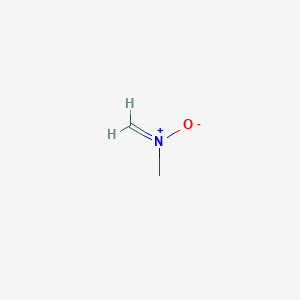
Methanamine, N-methylene-, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanamine, N-methylene-, N-oxide is a useful research compound. Its molecular formula is C2H5NO and its molecular weight is 59.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. What synthetic methodologies are recommended for preparing Methanamine, N-methylene-, N-oxide, and how are reaction conditions optimized?
Basic Research Question
The compound is typically synthesized via oxidation of the parent amine. A modified method involves reacting the amine precursor with hydrogen peroxide (30%) in absolute ethanol under inert gas at room temperature, followed by overnight cooling to crystallize the N-oxide . Key parameters include:
- Reagent stoichiometry : Excess H₂O₂ ensures complete oxidation.
- Temperature control : Exothermic reactions are mitigated by cooling (e.g., ice bath).
- Solvent selection : Ethanol enhances solubility and stabilizes intermediates.
Methodological Tip : Confirm N-oxide formation using ¹H NMR (e.g., characteristic shifts at δ 3.5–4.5 ppm for N-oxide protons) .
Q. How should solubility and storage conditions be managed to ensure compound stability?
Basic Research Question
- Solubility : The compound dissolves best in DMSO (10 mM stock), but solubility varies with solvent polarity. For example, heating to 37°C with sonication improves dissolution in aqueous buffers .
- Storage :
Basic Research Question
- Structural confirmation : ¹H/¹³C NMR for N-oxide proton/environment identification . X-ray crystallography resolves stereochemical ambiguities (e.g., zwitterionic vs. diradical intermediates) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Mass analysis : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 135.16 .
Q. How do reaction mechanisms differ between thermal and photochemical pathways for N-oxide cycloadditions?
Advanced Research Question
The compound participates in [3+2] cycloadditions with alkenes. Computational studies reveal:
- Thermal pathways : Proceed via stepwise diradical intermediates (ΔG‡ ≈ 38 kcal/mol in solvent) .
- Photochemical pathways : Generate zwitterionic transition states, enabling lower activation barriers but requiring precise solvent polarity control .
Methodological Insight : Use density functional theory (DFT) to model transition states and solvent effects (e.g., PCM models for ethanol) .
Q. What structural alerts and mutagenicity risks are associated with aromatic N-oxides like this compound?
Advanced Research Question
While general aromatic N-oxide alerts for mutagenicity are downgraded, specific subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) remain high-risk . Key findings:
- SAR fingerprint analysis : Substituents at the phenyl ring (e.g., electron-withdrawing groups) increase DNA reactivity .
- In silico tools : Use Leadscope’s rule-based models to predict mutagenicity by mapping substructures to public/proprietary databases .
Advanced Research Question
- Oxidation : Generates hydroxylated derivatives using KMnO₄ or H₂O₂, but over-oxidation risks require careful stoichiometry .
- Reduction : LiAlH₄ or NaBH₄ yields secondary amines, but competing side reactions (e.g., demethylation) necessitate inert atmospheres .
Case Study : In the synthesis of N-oxide-linked pharmaceuticals, stepwise reduction (e.g., H₂/Pd-C) preserves stereochemistry better than single-step methods .
属性
CAS 编号 |
54125-41-6 |
|---|---|
分子式 |
C2H5NO |
分子量 |
59.07 g/mol |
IUPAC 名称 |
N-methylmethanimine oxide |
InChI |
InChI=1S/C2H5NO/c1-3(2)4/h1H2,2H3 |
InChI 键 |
ADCROEZEFWMOOY-UHFFFAOYSA-N |
规范 SMILES |
C[N+](=C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















